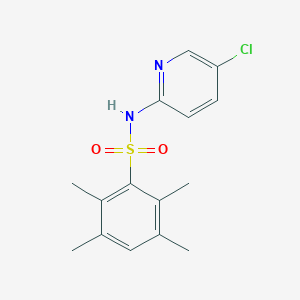
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide, also known as BML-275, is a selective inhibitor of the enzyme AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates glucose and lipid metabolism, making it an attractive target for drug development. BML-275 has been shown to have potential therapeutic applications in cancer, diabetes, and cardiovascular diseases.
Mecanismo De Acción
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide exerts its effects by inhibiting the activity of AMPK, which is a key regulator of cellular energy homeostasis. AMPK is activated in response to cellular stress, such as low glucose levels or high energy demand, and promotes energy conservation by inhibiting anabolic processes such as protein synthesis and fatty acid synthesis, while stimulating catabolic processes such as glucose uptake and fatty acid oxidation. By inhibiting AMPK, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide disrupts this energy balance and promotes anabolic processes, which can be beneficial in certain disease states.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In diabetes, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle, as well as reduce hepatic glucose production. In cardiovascular diseases, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to reduce inflammation, improve cardiac function, and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromophenyl)-3-methoxy-4-methylbenzamide is its selectivity for AMPK, which reduces the risk of off-target effects. However, this selectivity also limits its potential therapeutic applications, as other kinases such as calcium/calmodulin-dependent protein kinase kinase (CaMKK) and transforming growth factor-β-activated kinase 1 (TAK1) also play important roles in cellular energy homeostasis. Another limitation of N-(4-bromophenyl)-3-methoxy-4-methylbenzamide is its poor solubility in aqueous solutions, which can complicate its use in in vitro assays.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromophenyl)-3-methoxy-4-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of AMPK, which could have broader therapeutic applications. Another area of interest is the investigation of the effects of N-(4-bromophenyl)-3-methoxy-4-methylbenzamide on other kinases and signaling pathways involved in cellular energy homeostasis. Finally, the potential use of N-(4-bromophenyl)-3-methoxy-4-methylbenzamide in combination with other drugs or therapies for cancer, diabetes, and cardiovascular diseases should be explored.
Métodos De Síntesis
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide can be synthesized using a multi-step process starting from 4-bromoaniline and 3-methoxy-4-methylbenzoyl chloride. The first step involves the reaction of 4-bromoaniline with sodium hydroxide to form 4-bromoaniline hydrochloride. This is followed by the reaction of the resulting compound with 3-methoxy-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The final step involves the purification of the product by column chromatography.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been extensively studied in preclinical models of cancer, diabetes, and cardiovascular diseases. In cancer, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In diabetes, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle. In cardiovascular diseases, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to reduce inflammation and improve cardiac function in animal models of heart failure.
Propiedades
Nombre del producto |
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide |
|---|---|
Fórmula molecular |
C15H14BrNO2 |
Peso molecular |
320.18 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO2/c1-10-3-4-11(9-14(10)19-2)15(18)17-13-7-5-12(16)6-8-13/h3-9H,1-2H3,(H,17,18) |
Clave InChI |
VMFBKYTVBFMRNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OC |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![ethyl 1,2-dimethyl-5-[(3,4,5-trimethoxybenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B226242.png)



![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-4-methylbenzenesulfonamide](/img/structure/B226254.png)